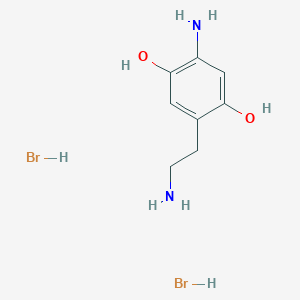
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide (AEDB) is a small molecular weight organobromide compound that has been studied for its diverse biological properties. AEDB has been used for a variety of research applications in the laboratory, including biochemical and physiological studies. It has been used to study the mechanism of action and the biochemical and physiological effects of various compounds. In addition, AEDB has been studied for its potential therapeutic applications.
科学的研究の応用
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and toxins. In addition, this compound has been used to study the mechanism of action of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various compounds.
作用機序
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a small molecular weight organobromide compound that has been studied for its diverse biological properties. This compound has been shown to interact with a variety of cellular targets, including proteins and enzymes. It has been shown to interact with enzymes involved in the metabolism of drugs, hormones, and toxins. In addition, this compound has been shown to interact with proteins involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been shown to have a variety of effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal excitability.
実験室実験の利点と制限
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has a number of advantages and limitations for laboratory experiments. One of the advantages of using this compound is that it is a small molecular weight compound, which makes it easy to handle and store. In addition, this compound is relatively stable, which makes it suitable for long-term storage. However, this compound is also relatively insoluble in water, which can make it difficult to work with in some experiments.
将来の方向性
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has been studied for its diverse biological properties, and there are a number of potential future directions for research. One potential direction is to study the effects of this compound on other cellular targets, such as receptors and transporters. In addition, further research could be conducted to explore the pharmacokinetics and pharmacodynamics of this compound. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
合成法
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide can be synthesized using a variety of methods. The most common method is a reaction between 2-amino-5-chlorobenzene-1,4-diol and ethylene bromide. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization or chromatography.
特性
IUPAC Name |
2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHJBIGEJAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)CCN.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)



![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

